dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate
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Overview
Description
dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate is a complex organic compound belonging to the quinolizine family This compound is characterized by its unique structure, which includes a quinolizine core with dimethyl ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-cyclohexene-1,2-dicarboxylate
- 4,5-Bis(methoxycarbonyl)cyclohexene
- 2-Oxo-4,5-diphenyl-cyclopenta-3,5-diene-1,3-dicarboxylic acid dimethyl ester
Uniqueness
dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate is unique due to its specific quinolizine core structure and the presence of dimethyl ester functional groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications and research areas .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
dimethyl 4,5-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H17NO4/c1-10-11(2)14-7-5-6-8-19(14)16-12(10)9-13(17(20)22-3)15(16)18(21)23-4/h5-9H,1-4H3 |
InChI Key |
WEBZFFLTBUZLOY-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=CN2C3=C(C(=CC3=C1C)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C2C=CC=CN2C3=C(C(=CC3=C1C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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